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Compound of Interest

Compound Name: Ethyl 13-docosenoate

Cat. No.: B15156608

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR),
mass spectrometry (MS), and infrared (IR) spectral data for Ethyl 13-docosenoate, also
known as Ethyl erucate. The information presented herein is intended to support research and
development activities by providing detailed spectral characterization and the methodologies

for its acquisition.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the *H NMR, 13C NMR,
Mass Spectrometry, and IR Spectroscopy of Ethyl 13-docosenoate.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data for Ethyl 13-docosenoate (Solvent: CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~5.34 Multiplet 2H -CH=CH-
4.12 Quartet 2H -OCH2CHs
2.28 Triplet 2H -CH2COO0-
~2.01 Multiplet 4H -CH2-CH=CH-CHz=-
1.62 Quintet 2H -CH2CH2COO0-
~1.25 Singlet (broad) 28H -(CH2)1a-
1.25 Triplet 3H -OCH2CHs
0.88 Triplet 3H CHs(CHz2)7-

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectral Data for Ethyl 13-docosenoate (Solvent: CDCls)
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Chemical Shift (8) ppm Assignment
173.9 C=0

129.9 -CH=CH-

60.1 -OCH2CHs
34.4 -CH2COO0-
31.9 -(CH2)n-

29.7 -(CH2)n-

29.5 -(CH2)n-

29.3 -(CH2)n-

29.2 -(CH2)n-

29.1 -(CH2)n-

27.2 -CH2-CH=
25.0 -CH2CH2COO0-
22.7 -CH2CHs (chain)
14.3 -OCH2CHs
14.1 CHs(CHz2)7-

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Ethyl 13-docosenoate (GC-MS)
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miz Relative Intensity Assighment
366 Low [M]* (Molecular lon)
321 Moderate [M - OCH2CH3s]*
297 Moderate [M - CsH1i1]*

_ [CH3CH20C(OH)=CHz]*
88 High

(McLafferty Rearrangement)

55 High [CaH7]*

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data for Ethyl 13-docosenoate (Neat)

Wavenumber (cm~?) Intensity Assignment

~3005 Medium =C-H Stretch

2025, 2854 Strong C-H Stre.tch (asymmetric and
symmetric)

1740 Strong C=0 Stretch (Ester)

1465 Medium C-H Bend (Scissoring)

1175 Strong C-O Stretch (Ester)

722 Weak -(CH2)n- Rocking

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectral

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of Ethyl 13-docosenoate was dissolved in deuterated
chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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Instrumentation: *H and 3C NMR spectra were recorded on a high-resolution NMR
spectrometer.

'H NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse
experiment. Data were collected with a sufficient number of scans to ensure a good signal-
to-noise ratio.

13C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled
pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) was utilized for the analysis.
Sample Introduction: The sample was introduced into the GC via a heated injection port.

Gas Chromatography: The separation was performed on a capillary column suitable for the
analysis of fatty acid esters. The oven temperature was programmed to ramp from a low
initial temperature to a final high temperature to ensure the elution of the compound. Helium
was used as the carrier gas.

Mass Spectrometry: The eluent from the GC was directed into the ion source of a mass
spectrometer operating in electron ionization (El) mode. The mass spectrum was recorded
over a mass-to-charge ratio (m/z) range sufficient to include the molecular ion and significant
fragment ions.

Infrared (IR) Spectroscopy

Technique: Fourier Transform Infrared (FTIR) spectroscopy was employed.

Sample Preparation: A drop of neat Ethyl 13-docosenoate was placed between two
potassium bromide (KBr) plates to form a thin capillary film.

Instrumentation: The spectrum was recorded using an FTIR spectrometer.
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» Data Acquisition: The spectrum was obtained by averaging a number of scans to improve the
signal-to-noise ratio. The data was collected over the mid-infrared range (typically 4000-400
cm~1). A background spectrum of the clean KBr plates was recorded and subtracted from the
sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound like Ethyl 13-docosenoate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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